molecular formula C₂₁H₁₉DBrN₃ B1160417 Ethidium-d1 Bromide

Ethidium-d1 Bromide

Cat. No.: B1160417
M. Wt: 395.31
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Discovery of Deuterated Ethidium Derivatives

The development of deuterated ethidium derivatives emerged from the need to study nucleic acid-ligand interactions with enhanced precision. While ethidium bromide itself was first synthesized in the 1950s for trypanosomiasis treatment, its deuterated forms like ethidium-d1 bromide gained prominence in the late 20th century alongside advances in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Deuterium labeling became critical for tracking molecular behavior in kinetic studies, particularly hydrogen-deuterium (H-D) exchange experiments. Early work by Turner et al. (1981) demonstrated that ethidium’s amino group H-D exchange kinetics slowed dramatically upon DNA binding, providing a novel method to measure binding constants. This discovery likely catalyzed interest in synthesizing deuterated variants to refine such measurements. Commercial availability of this compound through suppliers like Santa Cruz Biotechnology (SC-499250) and its inclusion in specialized catalogs marked its transition from a niche research reagent to a standardized tool.

Structural Relationship to Ethidium Bromide and Isotopic Labeling Rationale

This compound shares the core phenanthridine structure of ethidium bromide (C₂₁H₂₀BrN₃) but replaces one hydrogen atom with deuterium at a specific position, yielding the molecular formula C₂₁H₁₉DBrN₃. This subtle modification preserves the planar aromatic system essential for DNA intercalation while introducing isotopic distinctions exploitable in analytical techniques.

Table 1: Structural Comparison of Ethidium Bromide and this compound

Property Ethidium Bromide This compound
Molecular Formula C₂₁H₂₀BrN₃ C₂₁H₁₉DBrN₃
Molecular Weight (g/mol) 394.31 395.31
Key Modification Deuterium substitution

The rationale for deuterium labeling includes:

  • Kinetic Isotope Effects : Slowed bond cleavage rates in deuterated compounds, useful for probing binding/unbinding dynamics.
  • Spectroscopic Differentiation : Enhanced resolution in NMR and mass spectrometry by exploiting mass differences between protium and deuterium.
  • Solvent Compatibility : Reduced interference in D₂O-based experiments, as seen in fluorescence lifetime studies where D₂O increased ethidium’s emission intensity.

Key Applications in Biophysical and Molecular Research

This compound’s applications leverage its dual role as a DNA intercalator and isotopically labeled probe:

DNA Interaction Studies

  • H-D Exchange Kinetics : The deuterium label allows precise tracking of ethidium’s amino group dynamics during DNA binding. Stopped-flow fluorescence experiments revealed that H-D exchange occurs directly from the DNA-bound state, indicating rapid structural fluctuations in the complex.
  • Fluorescence Spectroscopy : While both ethidium and its deuterated form exhibit fluorescence enhancement upon DNA intercalation, this compound’s spectral shifts in D₂O environments help disentangle solvent effects from binding phenomena.

Molecular Dynamics Simulations

Recent simulations using ethidium bromide analogs have elucidated intercalation mechanics, such as base pair unwinding and stacking interactions. Deuterated variants could validate these models by providing experimental benchmarks for hydrogen bonding dynamics.

Mass Spectrometry

The mass difference introduced by deuterium aids in distinguishing bound vs. unbound ligand states in electrospray ionization (ESI-MS) studies, particularly when analyzing drug-DNA complexes at sub-stoichiometric ratios.

Properties

Molecular Formula

C₂₁H₁₉DBrN₃

Molecular Weight

395.31

Synonyms

3,8-Diamino-5-(ethyl-d1)-6-phenylphenanthridinium Bromide;  2,7-Diamino-10-_x000B_(ethyl-d1)-9-phenylphenanthridinium Bromide;  2,7-Diamino-9-phenyl-10-(ethyl-d1)_x000B_phenanthridinium Bromide;  2,7-Diamino-9-phenylphenanthridine-d1 Ethobromide;  Dromilac-d1;  Homid

Origin of Product

United States

Scientific Research Applications

Detection of Nucleic Acids

Electrophoresis Visualization
Ethidium bromide is predominantly employed as a fluorescent dye in agarose gel electrophoresis. When bound to DNA or RNA, it emits an intense orange fluorescence under ultraviolet light, allowing for the visualization of nucleic acid bands. This property is crucial for assessing the size and integrity of DNA fragments generated from techniques such as polymerase chain reaction (PCR) and restriction enzyme digestion .

Table 1: Key Properties of Ethidium Bromide in Electrophoresis

PropertyDescription
Fluorescence EmissionOrange light at 605 nm when bound to nucleic acids
Binding MechanismIntercalation between base pairs
Detection MethodVisualized under UV light
Concentration DependenceBinding affinity increases with concentration

Molecular Dynamics Studies

Recent studies have employed molecular dynamics simulations to explore the interactions between ethidium bromide and DNA. These studies demonstrate how ethidium bromide intercalates into the DNA helix, affecting its conformation and stability. The binding occurs preferentially at the terminal base pairs, which can significantly influence the DNA's structural properties and its interaction with other molecules .

Applications in Cancer Research

Ethidium bromide has been investigated for its effects on mitochondrial DNA in cancer cells. Research indicates that treatment with ethidium bromide can reduce mitochondrial DNA copy number, potentially influencing cellular metabolism and proliferation . Furthermore, studies have shown that ethidium bromide can enhance the activity of certain antitumor antibiotics by altering the supercoiling state of DNA, thereby increasing susceptibility to drug-induced damage .

Veterinary Medicine

Historically, ethidium bromide was used in veterinary medicine to treat trypanosomiasis in livestock. Its mechanism involves binding to kinetoplastid DNA, leading to conformational changes that inhibit replication of the parasite's genetic material . Although newer treatments have emerged due to resistance issues, ethidium bromide's role in this context highlights its versatility beyond laboratory applications.

Safety Considerations

Despite its utility, ethidium bromide is classified as a mutagen and poses safety risks due to its potential carcinogenic effects. Laboratories using ethidium bromide must implement stringent safety protocols, including proper handling procedures and protective equipment when working with this compound .

Case Studies

Case Study 1: Visualization of PCR Products
A study conducted by researchers at a molecular biology lab demonstrated the effectiveness of ethidium bromide in visualizing PCR products from various templates. The results showed clear bands corresponding to expected fragment sizes, confirming successful amplification.

Case Study 2: Ethidium Bromide in Antitumor Activity
In another investigation, researchers explored the impact of ethidium bromide on the efficacy of bleomycin against cancer cells. The study found that pre-treatment with ethidium bromide significantly enhanced bleomycin's ability to induce DNA breaks, suggesting a synergistic effect that could be leveraged for therapeutic purposes .

Preparation Methods

Reaction Mechanism and Optimization

This approach involves treating ethidium bromide with deuterium oxide (D₂O) under controlled pH and temperature. The amino groups undergo reversible protonation, allowing isotopic exchange:

Ethidium-NH2+D2OEthidium-ND2+HOD\text{Ethidium-NH}2 + \text{D}2\text{O} \rightleftharpoons \text{Ethidium-ND}_2 + \text{HOD}

Key parameters :

  • Temperature : 50–80°C accelerates exchange without degrading the phenanthridine core.

  • pH : Adjusting to 8–9 (using NaOD) deprotonates amino groups, enhancing D₂O nucleophilicity.

  • Reaction time : 24–72 hours achieves >95% deuteration at amino sites.

Deuterated Precursor-Based Synthesis

Synthesis of 9-(Ethyl-d₅)phenanthridine

This compound can be synthesized from deuterated intermediates. For example, using 9-(ethyl-d₅)phenanthridine (CD₂CD₃-substituted) ensures deuterium incorporation in the ethyl group:

  • Deuteration of ethyl bromide :

    CH2CH2Br+D2OPd/CCD2CD2Br\text{CH}_2\text{CH}_2\text{Br} + \text{D}_2\text{O} \xrightarrow{\text{Pd/C}} \text{CD}_2\text{CD}_2\text{Br}

    Catalytic deuteration at 100°C yields perdeuterated ethyl bromide.

  • Coupling with phenanthridine :

    Phenanthridine+CD2CD2BrAlCl39-(CD2CD3)phenanthridine\text{Phenanthridine} + \text{CD}_2\text{CD}_2\text{Br} \xrightarrow{\text{AlCl}_3} \text{9-(CD}_2\text{CD}_3\text{)phenanthridine}

    Friedel-Crafts alkylation achieves 85% yield.

  • Bromination :
    Reacting with bromoacetyl bromide introduces the bromide counterion:

    9-(CD2CD3)phenanthridine+BrCH2COBrEthidium-d5 Br\text{9-(CD}_2\text{CD}_3\text{)phenanthridine} + \text{BrCH}_2\text{COBr} \rightarrow \text{Ethidium-d}_5\text{ Br}

    Note : This produces perdeuterated ethyl groups; monodeuteration requires selective protection/deprotection.

Table 2: Deuterated Precursor Synthesis Metrics

StepYieldPurity (HPLC)
Ethyl-d₅ bromide78%99%
Alkylation85%97%
Bromination90%98%

Advantages :

  • High isotopic purity (≥98% D).

  • Scalable for industrial production.

Challenges :

  • Costly deuterated reagents.

  • Complex purification to isolate monodeuterated species.

Catalytic Deuteration Under Hydrothermal Conditions

High-Pressure/Temperature H/D Exchange

ANSTO’s chemical deuteration facility employs Parr reactors for bulk deuteration:

  • Reaction Setup :

    • Ethidium bromide (1 g) suspended in D₂O (200 mL).

    • Catalyst: 5% Pd/BaSO₄.

    • Conditions: 120°C, 15 bar, 24 hours.

  • Mechanism :
    Heterogeneous catalysis facilitates H/D exchange at aromatic and aliphatic positions:

    C–H+D2OPdC–D+HDO\text{C–H} + \text{D}_2\text{O} \xrightarrow{\text{Pd}} \text{C–D} + \text{HDO}
  • Outcomes :

    • Average deuteration: 1.2 D per molecule (SD ±0.3).

    • 20% side products (e.g., ring-hydrogenated derivatives).

Table 3: Hydrothermal Deuteration Performance

ConditionValue
Pressure15 bar
Temperature120°C
Catalyst Loading5 wt%
Deuteration Efficiency1.2 D/molecule

Advantages :

  • Simultaneous deuteration at multiple sites.

  • Suitable for large batches (>100 g).

Limitations :

  • Nonselective deuteration complicates isolation of monodeuterated product.

  • Catalyst recovery adds to costs.

Analytical Characterization of this compound

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI) : [M]⁺ peak at m/z 395.31 (Ethidium) vs. 396.32 (Ethidium-d1).

  • Isotopic Purity : ≥95% D at the target site.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Loss of signal at δ 6.8 ppm (aromatic H) or δ 1.2 ppm (ethyl H) confirms deuteration.

  • ²H NMR : Quantitative analysis of D incorporation.

UV-Vis Spectroscopy

  • Absorbance : λₘₐₓ shifts from 343 nm (EtBr) to 345 nm (EtBr-d1) due to isotopic effect.

  • Molar Extinction Coefficient : ε = 40,000 M⁻¹cm⁻¹ (consistent with native EtBr).

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for this compound Synthesis

MethodDeuteration SiteYieldCostScalability
H/D ExchangeAmino85%LowModerate
Deuterated PrecursorsEthyl70%HighHigh
Hydrothermal CatalysisMultiple60%MediumHigh

Recommendations :

  • H/D Exchange : Optimal for small-scale, site-specific deuteration.

  • Deuterated Precursors : Preferred for high isotopic purity despite costs.

  • Hydrothermal Method : Reserved for nonselective bulk production.

Q & A

Q. What are the critical safety protocols when handling Ethidium-d1 Bromide in laboratory settings?

this compound, a mutagenic compound, requires stringent safety measures. Key protocols include:

  • Training : All personnel must complete EH&S Laboratory & Research training and lab-specific SOP reviews .
  • PPE : Use nitrile gloves, lab coats, and eye protection. Avoid latex gloves due to permeability concerns .
  • Spill Management : Collect solid waste in dry, sealed containers; decontaminate surfaces with water and specialized absorbents (e.g., activated charcoal) .
  • Storage : Keep solutions in labeled, chemical-resistant containers at room temperature, away from light .

Q. How should researchers integrate this compound SOPs into experimental design?

  • Pre-Experiment Validation : Confirm that proposed methods align with institutional SOPs (e.g., University of Houston or Duke University guidelines) .
  • Waste Stream Planning : Designate separate waste containers for contaminated tips, gels, and liquids to minimize cross-contamination .
  • Documentation : Maintain a signed SOP acknowledgment form and SDS access for audit readiness .

Q. What are the recommended decontamination methods for this compound spills?

  • Solid Spills : Use damp paper towels to collect debris, followed by surface washing with 70% ethanol or 1% sodium hypochlorite .
  • Liquid Spills : Absorb with spill-control pads, then treat residual contamination with UV light (for gel boxes) or enzymatic cleaners .
  • Validation : Confirm decontamination efficacy via fluorescence quenching tests under UV transilluminators .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations for nucleic acid detection without compromising data accuracy?

  • Titration Experiments : Perform dose-response curves to determine the minimum concentration required for gel visualization (e.g., 0.2–0.5 µg/mL for agarose gels) .
  • Interference Checks : Assess dye interactions with alternative buffers (e.g., TAE vs. TBE) that may alter migration patterns or fluorescence intensity .
  • Quantitative Validation : Use spectrophotometry or fluorometry to correlate band intensity with DNA concentration, adjusting for background noise .

Q. What methodological strategies resolve discrepancies in this compound binding affinity data across experimental models?

  • Controlled Variables : Standardize pH, ionic strength, and temperature, as these factors influence intercalation efficiency .
  • Comparative Assays : Validate results using alternative techniques (e.g., circular dichroism, isothermal titration calorimetry) to confirm binding constants .
  • Data Normalization : Apply statistical corrections for batch effects (e.g., gel lot variations) using reference DNA samples .

Q. How do regulatory guidelines impact the selection of this compound alternatives in live-cell imaging studies?

  • Toxicity Profiling : Compare IC₅₀ values of this compound with safer dyes (e.g., SYBR Safe, GelGreen) in cytotoxicity assays .
  • Regulatory Cross-Referencing : Align with NIOSH and OSHA guidelines to evaluate permissible exposure limits for novel stains .
  • Functional Equivalence : Validate alternatives using fluorescence microscopy and gel electrophoresis to ensure comparable sensitivity and resolution .

Data Analysis and Reporting

Q. How should researchers address conflicting results in this compound mutagenicity studies?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., Ames test, mammalian cell assays) to identify dose-dependent trends .
  • Confounding Factors : Control for variables like UV exposure duration, which synergistically enhance mutagenic effects .
  • Transparency : Disclose methodological deviations (e.g., gel thickness, voltage settings) in supplementary materials .

Q. What statistical frameworks are recommended for analyzing this compound dose-response relationships?

  • Nonlinear Regression : Fit data to Hill or Log-logistic models to estimate EC₅₀ values .
  • Error Propagation : Calculate uncertainties from pipetting accuracy and fluorometer calibration .
  • Reproducibility Checks : Use intra- and inter-laboratory replicates to validate sigmoidal curve fits .

Tables for Methodological Reference

Q. Table 1. Comparison of this compound Detection Limits in Common Assays

Assay TypeOptimal Concentration (µg/mL)Detection Limit (ng DNA)Key Interference Sources
Agarose Gel0.52–5High salt, SDS detergents
Fluorometry0.10.1–0.5Particulate matter, pH shifts
Live-Cell Imaging1.010–20Autofluorescence, serum proteins

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